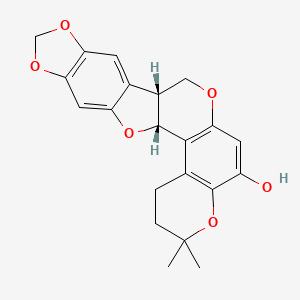

Maackiapterocarpan A

CAS No.:

Cat. No.: VC1943900

Molecular Formula: C21H20O6

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20O6 |

|---|---|

| Molecular Weight | 368.4 g/mol |

| IUPAC Name | (1R,14R)-6,6-dimethyl-7,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.03,8.015,23.017,21]tetracosa-2(11),3(8),9,15,17(21),22-hexaen-9-ol |

| Standard InChI | InChI=1S/C21H20O6/c1-21(2)4-3-10-18-17(6-13(22)19(10)27-21)23-8-12-11-5-15-16(25-9-24-15)7-14(11)26-20(12)18/h5-7,12,20,22H,3-4,8-9H2,1-2H3/t12-,20+/m0/s1 |

| Standard InChI Key | XVIZOEGEWDVLRY-FKIZINRSSA-N |

| Isomeric SMILES | CC1(CCC2=C(O1)C(=CC3=C2[C@H]4[C@@H](CO3)C5=CC6=C(C=C5O4)OCO6)O)C |

| Canonical SMILES | CC1(CCC2=C(O1)C(=CC3=C2C4C(CO3)C5=CC6=C(C=C5O4)OCO6)O)C |

Introduction

Chemical Structure and Properties

Structural Elucidation

Maackiapterocarpan A is characterized by a complex heterohexacyclic structure with the molecular formula C21H20O6 and a molecular weight of 368.4 g/mol . The structure was conclusively elucidated through comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy .

The compound features three key structural elements:

-

A hydroxy group at position 3

-

A methylenedioxy group spanning positions 8 and 9

-

A 2,2-dimethyltetrahydro-2H-pyran ring fused across positions 1 and 2

The stereochemical configuration at positions C-6a and C-11a has been determined as 6aR,11aR based on the coupling constant J6a/11a (6.6 Hz) and the highly negative optical rotation value (-240°) . This stereochemical arrangement contributes significantly to the compound's biological activity profile.

Physicochemical Properties

Maackiapterocarpan A appears as a white amorphous powder with distinct physicochemical properties that facilitate its identification and characterization . Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of Maackiapterocarpan A

The highly negative optical rotation value is particularly noteworthy as it provides crucial information about the compound's absolute configuration, which has been determined as 6aR,11aR for the stereogenic centers C-6a and C-11a .

Spectroscopic Data

The structural elucidation of Maackiapterocarpan A relied heavily on comprehensive NMR spectroscopic analysis. Table 2 presents the ^1H and ^13C NMR data that were instrumental in determining the compound's structure.

Table 2: NMR Spectroscopic Data for Maackiapterocarpan A in CDCl3

| Position | δC | δH (J, Hz) |

|---|---|---|

| 1 | 77.1 | 4.27, d (4.8) |

| 1a | 119.9 | - |

| 2 | 155.6 | - |

| 3 | 140.0 | - |

| 3a | 117.7 | - |

| 4 | 103.9 | 6.41, s |

| 6 | 66.3 | 3.58, m |

| 6a | 39.1 | 3.40, dd (6.6, 10.8) |

| 7a | 162.0 | - |

| 7 | 110.7 | 6.71, d (8.4) |

| 8 | 141.5 | - |

| 9 | 147.9 | - |

| 10 | 93.1 | 6.39, d (8.4) |

| 11 | 158.5 | - |

| 11a | 78.4 | 5.45, d (6.6) |

| 3' | 31.4 | 1.74, dd (13.2, 6.0); 2.24, m |

| 4' | 16.6 | 1.41, s |

| 5' | 28.4 | 1.28, s |

| O-CH2-O | 101.1 | 5.90, s; 5.93, s |

| 3-OH | - | 5.89, s |

The assignment of proton and carbon signals was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including HMQC (Heteronuclear Multiple-Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation) experiments . These spectroscopic analyses were crucial for determining the connectivity and spatial arrangement of atoms within the molecule.

Isolation and Characterization

Natural Sources

Maackiapterocarpan A has been primarily isolated from the stem bark of Maackia amurensis, a deciduous tree belonging to the Fabaceae family . This plant species has a rich history in traditional Asian medicine and is known to contain various bioactive flavonoids with therapeutic potential . While the compound is primarily associated with M. amurensis, related pterocarpan structures have been identified in other species of the Fabaceae family, suggesting a broader distribution across this plant family .

The presence of Maackiapterocarpan A in M. amurensis indicates its potential role in the plant's defense mechanisms against pathogens and herbivores, a common function of prenylated flavonoids in plants . Understanding the natural distribution and ecological role of this compound provides valuable context for its biological significance.

Extraction and Purification Methods

The isolation of Maackiapterocarpan A from plant material involves a multi-step extraction and purification process. Based on the documented methodology, the compound was isolated from the petroleum ether-soluble extract of the stem bark of M. amurensis through a series of chromatographic techniques . The general isolation procedure includes:

-

Initial extraction of the plant material with petroleum ether

-

Column chromatography on silica gel

-

Octadecyl silica (ODS) column separation

-

Sephadex LH-20 gel filtration

-

Final purification by semi-preparative HPLC (High-Performance Liquid Chromatography)

This systematic approach to isolation ensures high purity of the final compound, which is essential for both structural characterization and biological activity studies.

Biological Activities

Cytotoxic Properties

The most significant biological activity reported for Maackiapterocarpan A is its cytotoxicity against human cancer cell lines . Extensive evaluations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay have demonstrated the compound's ability to inhibit the proliferation of various cancer cell types .

Table 3 summarizes the cytotoxic activity of Maackiapterocarpan A against four human cancer cell lines, with comparison to other related compounds isolated from M. amurensis and the standard anticancer drug 5-Fluorouracil (5-FU).

Table 3: Cytotoxic Activity (IC50, μM) of Maackiapterocarpan A and Related Compounds Against Human Cancer Cell Lines

| Compound | A375S2 | HeLa | MCF-7 | HepG2 |

|---|---|---|---|---|

| Maackiapterocarpan A (4) | 12.2±1.3 | 7.6±1.0 | 66.2±1.7 | 85.6±1.4 |

| Maackiaflavanone A (1) | 35.1±0.8 | 27.7±1.1 | 39.2±0.9 | 40.3±0.7 |

| Maackiaflavanone B (2) | 7.8±1.4 | 36.8±1.0 | 16.8±1.2 | 37.4±0.9 |

| Maackiapentone (3) | 67.1±1.5 | 25.5±1.1 | 47.6±1.7 | 47.0±2.0 |

| Euchrenone b1 (6) | 14.8±1.2 | 4.5±0.9 | 13.1±1.1 | 32.9±1.5 |

| 5-Fluorouracil (5-FU) | 9.6±0.2 | 50.9±0.4 | 48.2±0.2 | - |

The data indicate that Maackiapterocarpan A exhibits particularly potent cytotoxicity against HeLa cells (human cervical cancer) with an IC50 value of 7.6±1.0 μM, which is significantly lower (indicating higher potency) than the reference drug 5-Fluorouracil (50.9±0.4 μM) . The compound also shows moderate activity against A375S2 cells (human melanoma) with an IC50 value of 12.2±1.3 μM .

The selective cytotoxicity pattern observed with Maackiapterocarpan A, where it shows greater potency against certain cancer cell lines (HeLa and A375S2) compared to others (MCF-7 and HepG2), suggests potential cell-type specific mechanisms of action that warrant further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume